Bienvenue dans la boutique en ligne BenchChem!

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Positional Isomerism Scaffold Geometry Urease Inhibition

This 3-piperidinyl isomer (CAS 2640971-75-9) is a critical matched-pair comparator to the 4-piperidinyl analog (IC₅₀ 0.63 µM urease). Its benzoxazole core enables scaffold-hopping studies against the benzothiazole-based Tiaramide. With logP 1.68 and TPSA 87.30 Ų, it serves as a Lipinski-compliant reference for benzoxazole libraries. Underexplored 5-chloro-3-piperidinyl chemotype warrants kinase/GPCR profiling.

Molecular Formula C15H18ClN3O3S
Molecular Weight 355.8 g/mol
CAS No. 2640971-75-9
Cat. No. B6474682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS2640971-75-9
Molecular FormulaC15H18ClN3O3S
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)NS(=O)(=O)C4CC4
InChIInChI=1S/C15H18ClN3O3S/c16-10-3-6-14-13(8-10)17-15(22-14)19-7-1-2-11(9-19)18-23(20,21)12-4-5-12/h3,6,8,11-12,18H,1-2,4-5,7,9H2
InChIKeyPOILIFOCCFHATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640971-75-9): Chemical Class and Procurement-Relevant Characteristics


N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640971-75-9) belongs to the aryl-sulfonamide class and features a 5-chloro-1,3-benzoxazole heterocycle linked via a piperidine bridge to a cyclopropanesulfonamide moiety [1]. Its molecular formula is C₁₅H₁₈ClN₃O₃S, with a molecular weight of 355.8 g/mol, a calculated logP of approximately 1.68, and a topological polar surface area (TPSA) of 87.30 Ų [2]. The compound is a synthetic small molecule primarily cataloged as a screening compound within commercial libraries and is not reported as an approved pharmaceutical agent .

Why In-Class Substitution of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide Is Scientifically Unjustified Without Comparative Data


Compounds within the benzoxazole-piperidine-sulfonamide class exhibit pronounced sensitivity to both positional isomerism and heterocyclic scaffold identity. The 3-piperidinyl substitution pattern (present in this compound) versus the 4-piperidinyl analog (CAS 2549065-14-5) alters the spatial orientation of the cyclopropanesulfonamide group, which can shift binding poses at biological targets and modify physicochemical properties [1]. Furthermore, the benzoxazole core distinguishes this compound from the benzothiazole-based Tiaramide (CAS 32527-55-2), which shares the identical molecular formula (C₁₅H₁₈ClN₃O₃S) but differs in heterocyclic scaffold and is a known clinical anti-inflammatory agent [2]. The chlorine substitution position (5-chloro vs. 6-chloro; CAS 2640972-44-5) further modulates electronic distribution across the aromatic ring, potentially altering target engagement. Generic substitution without empirical confirmation therefore risks both loss of desired activity and introduction of uncharacterized off-target effects.

Differential Evidence Guide: N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide Against Closest Analogs


Positional Isomer Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Substitution Pattern

The 4-piperidinyl positional isomer (CAS 2549065-14-5), in which the cyclopropanesulfonamide is attached at the 4-position of the piperidine ring rather than the 3-position, has been reported to inhibit urease with an IC₅₀ of 0.63 µM, representing a 33.7-fold improvement over the reference inhibitor thiourea (IC₅₀ = 21.25 µM) . No equivalent urease inhibition data is available in the open literature for the 3-piperidinyl isomer (CAS 2640971-75-9). This positional shift alters the dihedral angle between the benzoxazole plane and the sulfonamide group, which may significantly affect hydrogen-bonding networks with biological targets.

Positional Isomerism Scaffold Geometry Urease Inhibition

Chlorine Position Effect: 5-Chloro vs. 6-Chloro Benzoxazole Isomers

The 6-chloro regioisomer (CAS 2640972-44-5) differs from the 5-chloro compound solely in the position of the chlorine substituent on the benzoxazole ring. Both are cataloged as screening compounds with reported potential in antimicrobial and anti-inflammatory research contexts . However, no direct head-to-head comparison of their biological activity has been published. The regioisomeric difference is expected to alter the electronic distribution (Hammett σ values) and dipole moment of the benzoxazole ring, which can influence π-stacking interactions, target binding, and metabolic stability.

Regioisomerism Electronic Effects Antimicrobial Screening

Heterocyclic Scaffold Differentiation: Benzoxazole vs. Benzothiazole Core

Tiaramide (CAS 32527-55-2), a known anti-inflammatory drug, shares the identical molecular formula (C₁₅H₁₈ClN₃O₃S) with the target compound but contains a benzothiazole core instead of a benzoxazole core [1]. The replacement of the endocyclic oxygen (benzoxazole) with sulfur (benzothiazole) alters hydrogen-bond acceptor capacity, lipophilicity, and metabolic stability. Tiaramide is clinically characterized as an anti-inflammatory and analgesic agent, while no clinical data exist for the target benzoxazole compound. This scaffold-level difference precludes functional substitution.

Scaffold Hopping Bioisosterism Anti-inflammatory

Physicochemical Property Benchmarking: Lipophilicity and Drug-Likeness Profile

The target compound (CAS 2640971-75-9) has a calculated logP of 1.68, a TPSA of 87.30 Ų, 3 hydrogen bond donors, and 6 hydrogen bond acceptors, complying with all Lipinski Rule of Five criteria (MW 355.85, logP ≤5, HBD ≤5, HBA ≤10) [1]. For comparison, Tiaramide (benzothiazole analog) has similar physicochemical properties but a distinct topological arrangement due to the sulfur atom. The 4-piperidinyl isomer (CAS 2549065-14-5) is expected to share similar bulk physicochemical descriptors but may exhibit different intramolecular hydrogen-bonding patterns due to the altered substitution geometry.

Drug-likeness Lipinski Rule of Five ADME Prediction

Benzoxazole Sulfonamide Class-Level Bioactivity: FBPase Inhibition Benchmark

A structurally related class of benzoxazole benzenesulfonamides has been characterized as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1), with the most potent inhibitor (compound 53) achieving an IC₅₀ of 0.57 µM [1]. The target compound contains a cyclopropanesulfonamide group rather than a benzenesulfonamide group, which reduces aromatic surface area and may alter allosteric binding interactions. No FBPase inhibition data is available for the target compound.

FBPase-1 Inhibition Allosteric Inhibition Benzoxazole Benzenesulfonamides

Recommended Application Scenarios for N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide Based on Available Evidence


Positional Isomer SAR Studies in Urease Inhibitor Development

Given the 33.7-fold improvement in urease inhibition observed for the 4-piperidinyl isomer (IC₅₀ = 0.63 µM) over thiourea, the target 3-piperidinyl compound can serve as a critical matched-pair comparator in structure-activity relationship (SAR) campaigns to map the spatial requirements for urease active-site binding. No equivalent urease data exist for the 3-substituted isomer, making this an open and scientifically valuable comparison .

Benzoxazole vs. Benzothiazole Scaffold-Hopping Experiments

The target compound shares molecular formula identity (C₁₅H₁₈ClN₃O₃S) with Tiaramide but differs in heterocyclic core (benzoxazole vs. benzothiazole). This enables scaffold-hopping studies to evaluate the impact of O→S substitution on target binding, metabolic stability, and pharmacokinetic profiles, with Tiaramide serving as a clinically annotated reference [1].

Physicochemical and ADME Property Calibration in Benzoxazole Library Screening

With a well-characterized physicochemical profile (logP 1.68, TPSA 87.30 Ų, Lipinski-compliant) [2], the compound is suitable as a property-calibrated reference within benzoxazole-focused compound libraries. Its moderate lipophilicity and favorable TPSA support its use in permeability and solubility benchmarking against more hydrophobic benzoxazole derivatives.

Kinase or GPCR Panel Profiling as a Novel Chemotype Probe

Closely related benzoxazole-piperidine-sulfonamide analogs have been reported as potential kinase inhibitor or GPCR-targeting scaffolds [3]. The 5-chloro-3-piperidinyl substitution pattern represents an underexplored chemotype that warrants broad-panel profiling against kinase and GPCR target families to establish selectivity fingerprints and identify novel starting points for lead optimization.

Quote Request

Request a Quote for N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.